molecular formula C25H24ClNO4 B11666210 2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B11666210
M. Wt: 437.9 g/mol
InChI Key: XFSLFKJRAZIXOM-UHFFFAOYSA-N
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Description

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-chlorophenyl-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate is then reacted with phenoxyethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The phenoxyethyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • 2-phenoxyethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, 2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H24ClNO4

Molecular Weight

437.9 g/mol

IUPAC Name

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24ClNO4/c1-16-22(25(29)31-15-14-30-17-8-3-2-4-9-17)23(18-10-5-6-11-19(18)26)24-20(27-16)12-7-13-21(24)28/h2-6,8-11,23,27H,7,12-15H2,1H3

InChI Key

XFSLFKJRAZIXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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